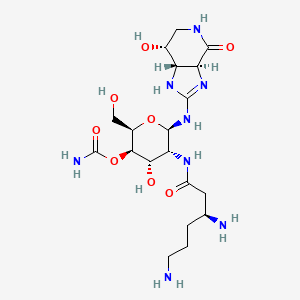
Streptothricin F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Streptothricin is an N-glycosyl compound consisting of 2-amino-4-O-carbamoyl-2-deoxy-N-[(3aS,7R,7aS)-7-hydroxy-4-oxooctahydro-2H-imidazo[4,5-c]pyridin-2-ylidene]-beta-D-gulopyranosylamine in which the amino group at position 2 of the gulopyranosyl moiety is acylated by a peptide unit made up of between 1 and 7 N(epsilon)-linked units of beta-lysine. It has a role as a metabolite. It is a N-glycosyl compound, a carbamate ester, a member of guanidines, a lactam and a carboxamide.
Aplicaciones Científicas De Investigación
Introduction to Streptothricin F
This compound is a bactericidal antibiotic derived from the natural product mixture known as nourseothricin, which was first isolated in 1942. This compound has garnered renewed interest due to its effectiveness against multidrug-resistant Gram-negative bacteria, particularly those resistant to conventional antibiotics. Recent studies highlight its unique mechanism of action and lower toxicity compared to other forms of streptothricin, making it a promising candidate for further clinical exploration.
Binding Characteristics
- Target : 30S subunit of the ribosome
- Binding Sites : Helix 34 of 16S rRNA (bases A1196, C1054, U1052)
- Effect : Induces miscoding during protein synthesis
Antibacterial Activity
This compound has shown potent activity against various drug-resistant pathogens, including:
- Carbapenem-resistant Enterobacterales (CRE)
- Acinetobacter baumannii
Efficacy Data
The Minimum Inhibitory Concentration (MIC) values demonstrate the effectiveness of this compound compared to its counterpart, streptothricin D:
| Compound | MIC50 (μM) | MIC90 (μM) |
|---|---|---|
| This compound | 2 | 4 |
| Streptothricin D | 0.25 | 0.5 |
These values indicate that while streptothricin D is more potent, it also exhibits greater toxicity .
Toxicity Profile
One of the significant advantages of this compound is its reduced renal toxicity compared to streptothricin D. Studies have shown that renal damage occurs at doses significantly higher for this compound than for D. In vivo studies in murine models demonstrated that doses up to 200 mg/kg of this compound did not result in observable toxicity, whereas lower doses of streptothricin D caused pronounced kidney damage .
Renal Toxicity Comparison
| Compound | Toxicity Threshold (mg/kg) |
|---|---|
| This compound | >200 |
| Streptothricin D | ≥10 |
Case Studies and Research Findings
Recent research has focused on the potential therapeutic applications of this compound in treating infections caused by multidrug-resistant bacteria.
- Murine Infection Models : In studies involving mice infected with CRE strains, a single dose of this compound resulted in significant bacterial reduction without noticeable toxicity. Specifically, it demonstrated a greater than five-log reduction in bacterial counts at effective doses .
- Comparative Studies : In comparative analyses with other antibiotics, this compound showed superior selectivity for prokaryotic ribosomes over eukaryotic ones, suggesting a lower risk of side effects in human applications .
- Preclinical Exploration : Given its promising activity and safety profile, researchers advocate for further preclinical studies to explore its potential as a treatment option for infections caused by resistant Gram-negative pathogens .
Propiedades
Número CAS |
3808-42-2 |
|---|---|
Fórmula molecular |
C19H34N8O8 |
Peso molecular |
502.5 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate |
InChI |
InChI=1S/C19H34N8O8/c20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19/h7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27)/t7-,8+,9+,11+,12-,13+,14-,15-,17+/m0/s1 |
Clave InChI |
NRAUADCLPJTGSF-VLSXYIQESA-N |
SMILES |
C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O |
SMILES isomérico |
C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCN)N)O |
SMILES canónico |
C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O |
Apariencia |
Solid powder |
Key on ui other cas no. |
3808-42-2 54003-27-9 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
acemomycin A S15-1-A streptothricin F yazumycin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















